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molecular formula C17H13NO2 B036739 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- CAS No. 16307-59-8

1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-

Cat. No. B036739
M. Wt: 263.29 g/mol
InChI Key: CDWLDGLHJIIQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971773

Procedure details

A mixture of 60 g of potassium pthalimide and 66.4 g of α-bromoethyl styrene (prepared by the method of S. F. Reed, Jr., J. Org. Chem., 30, 3258 (1965)) in 150 ml of dimethylformamide is refluxed for 2 hours, cooled, and diluted with 400 ml of water. The resulting solid is filtered and dried in vacuo to give 83.4 g of N-(2-phenyl-2-propenyl)-pthalimide. A small sample that is recrystallized from acetone-hexane has a melting point of 118°-121°C.
Quantity
60 g
Type
reactant
Reaction Step One
Name
α-bromoethyl styrene
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].BrC([CH:16]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)C.[CH3:24]N(C)C=O>O>[C:18]1([C:17](=[CH2:16])[CH2:24][N:5]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
α-bromoethyl styrene
Quantity
66.4 g
Type
reactant
Smiles
BrC(C)C=CC1=CC=CC=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of S
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN1C(C=2C(C1=O)=CC=CC2)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 83.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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